molecular formula C25H27N5O B11436349 2-[4-(morpholin-4-yl)phenyl]-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine

2-[4-(morpholin-4-yl)phenyl]-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B11436349
M. Wt: 413.5 g/mol
InChI Key: UTRUHBFWIVBIGP-UHFFFAOYSA-N
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Description

2-[4-(morpholin-4-yl)phenyl]-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines This compound is characterized by the presence of a morpholine ring, a phenyl group, and an imidazo[1,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(morpholin-4-yl)phenyl]-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the morpholine ring: This step involves the reaction of the imidazo[1,2-a]pyrimidine intermediate with a morpholine derivative, often under reflux conditions.

    Attachment of the phenyl groups: The final step involves the coupling of the morpholine-substituted imidazo[1,2-a]pyrimidine with phenyl derivatives, typically using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(morpholin-4-yl)phenyl]-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, organometallic reagents, and strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-[4-(morpholin-4-yl)phenyl]-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(morpholin-4-yl)phenyl]-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(morpholin-4-yl)phenyl]-N-[4-(methyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine
  • 2-[4-(morpholin-4-yl)phenyl]-N-[4-(ethyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine
  • 2-[4-(morpholin-4-yl)phenyl]-N-[4-(tert-butyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine

Uniqueness

The uniqueness of 2-[4-(morpholin-4-yl)phenyl]-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the morpholine ring and the specific arrangement of phenyl groups contribute to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C25H27N5O

Molecular Weight

413.5 g/mol

IUPAC Name

2-(4-morpholin-4-ylphenyl)-N-(4-propan-2-ylphenyl)imidazo[1,2-a]pyrimidin-3-amine

InChI

InChI=1S/C25H27N5O/c1-18(2)19-4-8-21(9-5-19)27-24-23(28-25-26-12-3-13-30(24)25)20-6-10-22(11-7-20)29-14-16-31-17-15-29/h3-13,18,27H,14-17H2,1-2H3

InChI Key

UTRUHBFWIVBIGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)N5CCOCC5

Origin of Product

United States

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